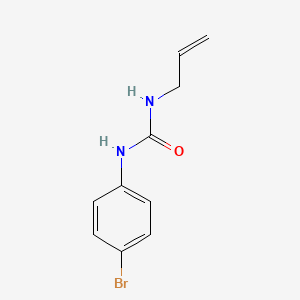
1-Allyl-3-(4-bromophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(4-bromophenyl)urea is an organic compound with the molecular formula C10H11BrN2O and a molecular weight of 255.116 g/mol . This compound is part of a class of urea derivatives, which are known for their diverse applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 1-Allyl-3-(4-bromophenyl)urea typically involves the reaction of 4-bromoaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Bromoaniline} + \text{Allyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
1-Allyl-3-(4-bromophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: The allyl group can be oxidized to form an epoxide or an aldehyde. Typical oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation or pyridinium chlorochromate (PCC) for oxidation to an aldehyde.
Reduction Reactions: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Allyl-3-(4-bromophenyl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-(4-bromophenyl)urea involves its interaction with specific molecular targets. The bromine atom and the urea moiety play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Allyl-3-(4-bromophenyl)urea can be compared with other similar compounds such as:
1-Allyl-3-(3-bromophenyl)urea: This compound has the bromine atom in the meta position instead of the para position, which can affect its reactivity and binding properties.
1-(4-Bromophenyl)-3-(2-chlorophenyl)urea: The presence of an additional chlorine atom introduces further complexity and potential for diverse chemical reactions.
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea: The methoxyethyl group can influence the solubility and reactivity of the compound.
These similar compounds highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H11BrN2O |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H11BrN2O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,14) |
Clave InChI |
VWSYZRALJDAYLL-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)

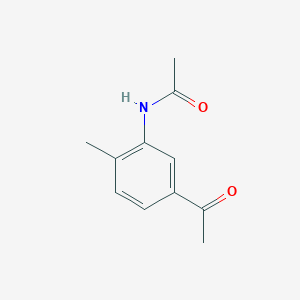


![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)

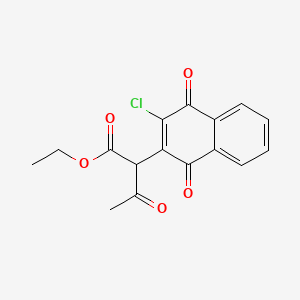

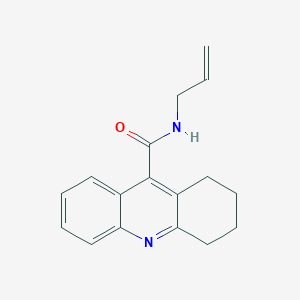
![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)

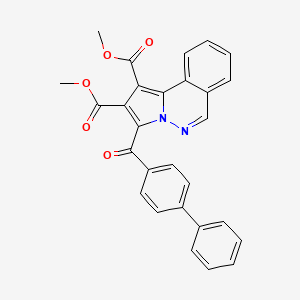
![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)
